Phenylephrine-d6 (hydrochloride)

Catalog No.
S12898884
CAS No.
M.F
C9H14ClNO2
M. Wt
209.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylephrine-d6 (hydrochloride)

Product Name

Phenylephrine-d6 (hydrochloride)

IUPAC Name

3-[(1R)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

209.70 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i1D3,6D2,9D;

InChI Key

OCYSGIYOVXAGKQ-XJPLMRANSA-N

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Isomeric SMILES

[2H][C@@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl

Phenylephrine-d6 (hydrochloride) is a deuterium-labeled derivative of phenylephrine, which is a selective alpha-1 adrenergic receptor agonist. The compound is primarily used in pharmacological research and studies involving drug metabolism and pharmacokinetics. The presence of deuterium allows for enhanced tracking and analysis in various experimental setups, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. This compound retains the biological activity of phenylephrine while providing unique advantages in analytical chemistry due to its isotopic labeling.

Typical of phenolic compounds and amines. Notable reactions include:

  • Oxidation: This can be catalyzed by oxidizing agents, leading to the formation of phenolic or quinonoid derivatives.
  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides, modifying its pharmacological properties.

These reactions are essential for synthesizing various analogs and derivatives for research purposes.

Phenylephrine-d6 (hydrochloride) exhibits biological activity similar to that of its non-deuterated counterpart. It acts as a selective agonist for alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. The compound has a pK_i of approximately 5.86, 4.87, and 4.70 for the alpha-1D, alpha-1B, and alpha-1A receptors, respectively . Its primary applications include use as a decongestant and in ophthalmology for pupil dilation.

Phenylephrine-d6 (hydrochloride) is primarily used in:

  • Pharmacological Research: As a tracer in studies examining drug metabolism and pharmacokinetics due to its deuterium labeling.
  • Analytical Chemistry: In mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation and quantification of related compounds.

Interaction studies involving Phenylephrine-d6 (hydrochloride) focus on its binding affinity to various adrenergic receptors. These studies help elucidate the pharmacodynamics of the compound and its potential interactions with other drugs. Additionally, due to its isotopic labeling, it can be used to study metabolic pathways without interference from endogenous compounds.

Several compounds are chemically similar to Phenylephrine-d6 (hydrochloride), each possessing unique properties:

Compound NameStructureKey Features
PhenylephrineC9H13NO2Non-deuterated form; widely used as a decongestant
MethoxamineC10H15NSelective alpha-1 agonist; longer duration of action
MidodrineC10H13N3O5Prodrug converted to an active metabolite; used for orthostatic hypotension
OxymetazolineC16H23N3OLonger acting; used as a nasal decongestant
TetrahydrozolineC13H17N3OUsed primarily in ophthalmic solutions; vasoconstrictive properties

Phenylephrine-d6 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking in biological systems, making it particularly valuable in research settings where understanding drug behavior is critical.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

209.1089669 g/mol

Monoisotopic Mass

209.1089669 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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